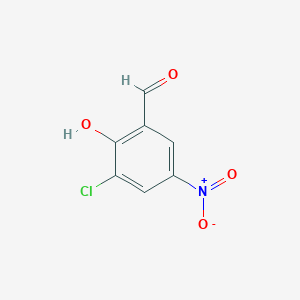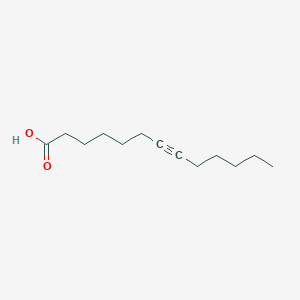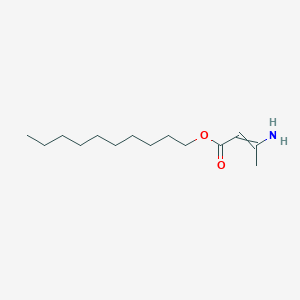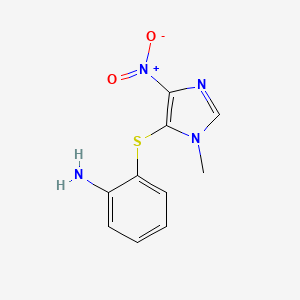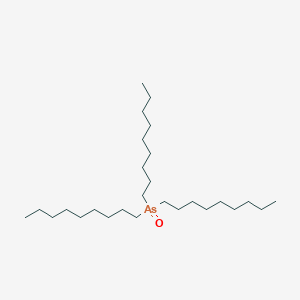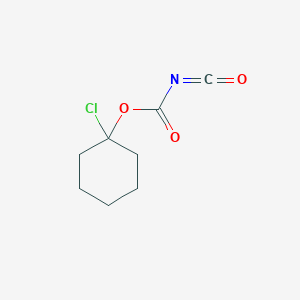
1,10-Undecadiene-5,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,10-Undecadiene-5,7-dione is an organic compound with the molecular formula C11H16O2 It is a diene-dione, meaning it contains two double bonds and two ketone groups
Preparation Methods
The synthesis of 1,10-Undecadiene-5,7-dione typically involves multi-step organic reactions. One common method includes the aldol condensation of appropriate aldehydes followed by dehydration to form the diene structure. Industrial production methods may involve catalytic processes to ensure high yield and purity. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in optimizing the synthesis.
Chemical Reactions Analysis
1,10-Undecadiene-5,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The double bonds in the compound can undergo electrophilic addition reactions, leading to substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1,10-Undecadiene-5,7-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,10-Undecadiene-5,7-dione exerts its effects involves its ability to participate in various chemical reactions. The molecular targets and pathways depend on the specific application. For example, in biological systems, the compound may interact with enzymes or receptors, altering their activity and leading to specific physiological effects.
Comparison with Similar Compounds
1,10-Undecadiene-5,7-dione can be compared to other diene-diones such as 1,10-Undecadiene and 1,10-Phenanthroline-5,6-dione. While these compounds share some structural similarities, this compound is unique due to its specific arrangement of double bonds and ketone groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
54561-02-3 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
undeca-1,10-diene-5,7-dione |
InChI |
InChI=1S/C11H16O2/c1-3-5-7-10(12)9-11(13)8-6-4-2/h3-4H,1-2,5-9H2 |
InChI Key |
WJTNCMQUWQVMEI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC(=O)CC(=O)CCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


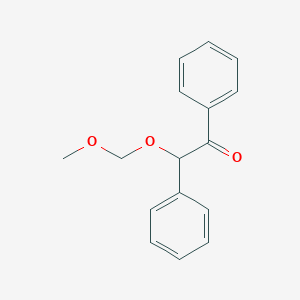
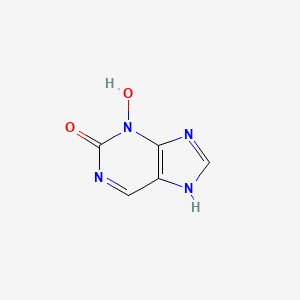
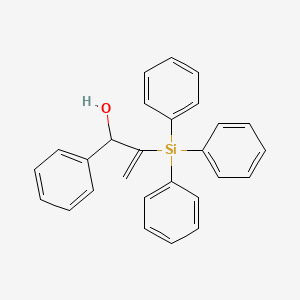

![1-Bromo-2-methylidenespiro[2.3]hexane](/img/structure/B14643833.png)
